molecular formula C18H15ClN2O3 B5865095 methyl 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanoate

methyl 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanoate

Cat. No. B5865095
M. Wt: 342.8 g/mol
InChI Key: LEUYXBWPKGKHSA-UHFFFAOYSA-N
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Description

Methyl 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanoate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the phthalazinone family, which is known for its diverse biological activities.

Scientific Research Applications

Methyl 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanoate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. In agriculture, it has been demonstrated to possess herbicidal and fungicidal properties. In material science, it has been utilized as a building block for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of methyl 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanoate is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been demonstrated to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, reduce inflammation, and inhibit microbial growth. In vivo studies have shown that it can reduce inflammation and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanoate in lab experiments is its diverse biological activities. This compound can be utilized in various assays to investigate its effects on different enzymes, signaling pathways, and cell types. However, one of the limitations is that this compound may exhibit off-target effects, which can complicate the interpretation of the results.

Future Directions

There are several future directions for the research on methyl 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanoate. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and microbial infections. Another direction is to explore its potential as a building block for the synthesis of functional materials. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for industrial applications.
Conclusion:
This compound is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its diverse biological activities make it a promising candidate for further research as a therapeutic agent and building block for the synthesis of functional materials. Further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for industrial applications.

Synthesis Methods

The synthesis of methyl 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanoate involves the reaction of 4-chlorophthalic anhydride with 4-chloroaniline in the presence of a base such as sodium carbonate. The resulting intermediate is then reacted with ethyl acetoacetate to yield the final product, this compound. This method has been optimized to yield high purity and high yield of the final product.

properties

IUPAC Name

methyl 3-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-24-16(22)10-11-21-18(23)15-5-3-2-4-14(15)17(20-21)12-6-8-13(19)9-7-12/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUYXBWPKGKHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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